molecular formula C10H5ClN2 B567742 3-Chloroisoquinoline-4-carbonitrile CAS No. 1256463-73-6

3-Chloroisoquinoline-4-carbonitrile

Cat. No. B567742
CAS RN: 1256463-73-6
M. Wt: 188.614
InChI Key: RANLOZRLOLZWCX-UHFFFAOYSA-N
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Description

3-Chloroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 . It is a derivative of isoquinoline, a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of compounds like 3-Chloroisoquinoline-4-carbonitrile often involves multi-component reactions (MCRs), which are methods for creating a variety of heterocyclic compounds . For instance, a very effective Cu3TiO4/g-C3N5 photocatalyst has been introduced for the production of compounds containing chromene-3-carbonitriles .


Molecular Structure Analysis

The molecular structure of 3-Chloroisoquinoline-4-carbonitrile consists of a isoquinoline ring with a chlorine atom at the 3rd position and a carbonitrile group at the 4th position .


Chemical Reactions Analysis

Chloroquinoline-3-carbonitriles, which include 3-Chloroisoquinoline-4-carbonitrile, have various synthetic methods and chemical reactions . The reactions are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .

Scientific Research Applications

Chloroquine Derivatives and Repurposing Efforts

Chloroquine (CQ) is well-known for its antimalarial effects but has been phased out in some areas due to resistance. Research has focused on repurposing CQ for managing various diseases, inspiring the study of its derivatives for potential therapeutic applications. This includes the exploration of the biochemical properties of CQ and its derivatives, aiming at their application in cancer therapy and infectious diseases. Efforts are particularly focused on understanding the effects of racemic CQ and evaluating other structurally similar antimalarials for enhanced benefits in different therapeutic areas (Njaria, Okombo, Njuguna, & Chibale, 2015).

Pharmacological Review of Related Compounds

Chlorogenic Acid (CGA) is another compound that has garnered attention due to its wide range of biological and pharmacological effects, such as antioxidant, antibacterial, and anti-inflammatory activities. It showcases the interest in naturally occurring compounds with multiple health benefits, indicating a broader research trend towards exploring the therapeutic roles of chemical compounds in lipid and glucose metabolism regulation (Naveed et al., 2018).

Hydroxyquinoline Compounds in Autoimmune Disorders

The immunosuppressive activity of chloroquine and hydroxychloroquine, both 4-aminoquinoline compounds, has been explored for their potential in treating autoimmune disorders like systemic lupus erythematosus and rheumatoid arthritis. This research reflects the ongoing interest in 4-aminoquinoline derivatives for modifying disease progression in autoimmune conditions, balancing their efficacy against potential adverse effects (Taherian, Rao, Malemud, & Askari, 2013).

Investigational Antimalarial Drugs

AQ-13, sharing a structural similarity with chloroquine, exemplifies the search for novel compounds that can overcome resistance to traditional antimalarial drugs. Its development highlights the ongoing efforts to identify and characterize derivatives of known compounds, such as chloroquine, for improved therapeutic applications in malaria treatment (Mengue, Held, & Kreidenweiss, 2019).

Future Directions

Future research could focus on developing more efficient and sustainable methods for the synthesis of 3-Chloroisoquinoline-4-carbonitrile and similar compounds . Additionally, these compounds could be explored for their potential uses in various fields such as photoimmunotherapy, bioprobe/bioimaging, telecommunications, information-secured displays, organic light-emitting diodes (OLEDs), and even solar energy conversion .

properties

IUPAC Name

3-chloroisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-9(5-12)8-4-2-1-3-7(8)6-13-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANLOZRLOLZWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728705
Record name 3-Chloroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroisoquinoline-4-carbonitrile

CAS RN

1256463-73-6
Record name 3-Chloroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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